NAPROXOL

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of l-2-(6-Methoxy-2-naphthyl)-1-propanol typically involves the reaction of 6-methoxy-2-naphthaldehyde with a suitable reducing agent. One common method is the reduction of 6-methoxy-2-naphthaldehyde using sodium borohydride in methanol, which yields the desired alcohol product .

Industrial Production Methods

Industrial production of l-2-(6-Methoxy-2-naphthyl)-1-propanol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.

化学反应分析

Types of Reactions

l-2-(6-Methoxy-2-naphthyl)-1-propanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 6-methoxy-2-naphthaldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.

科学研究应用

Pharmacological Profile

Naproxol functions primarily as an inhibitor of cyclooxygenase (COX), specifically COX-1 and COX-2 enzymes, which play critical roles in the synthesis of prostaglandins involved in inflammation and pain signaling. Its pharmacokinetics reveal a half-life of approximately 12–17 hours, making it suitable for both acute and chronic conditions requiring sustained anti-inflammatory action .

Anti-Inflammatory and Analgesic Uses

This compound is employed in the management of various inflammatory conditions, including:

- Rheumatoid Arthritis : It serves as a first-line treatment option to alleviate pain and inflammation associated with this chronic condition .

- Osteoarthritis : this compound is effective in reducing symptoms related to joint pain and stiffness .

- Acute Gout : It is recognized as a primary therapy for acute gouty arthritis due to its rapid onset of action .

Respiratory Conditions

Recent studies have explored the efficacy of this compound in treating respiratory illnesses:

- COVID-19 : A randomized controlled trial indicated that this compound significantly improved cough and shortness of breath in patients with COVID-19, suggesting its potential role in managing respiratory symptoms during viral infections .

Topical Applications

Research has demonstrated that topical formulations of naproxen sodium do not induce cytotoxic effects on nasal epithelial cells, indicating its suitability for treating conditions like rhinosinusitis and nasal polyposis without toxicity concerns . This opens avenues for developing nasal sprays or topical gels for localized treatment.

Antiviral Activity

Recent laboratory studies suggest that this compound may exhibit antiviral properties against influenza viruses by blocking the RNA-binding groove of the nucleoprotein, thus preventing viral replication . This discovery positions this compound as a candidate for further investigation in antiviral therapies.

Neuroprotective Effects

Long-term use of NSAIDs like naproxen has been associated with a lower prevalence of Alzheimer's disease among elderly populations, indicating potential neuroprotective benefits that warrant further exploration .

Case Studies

作用机制

The mechanism of action of l-2-(6-Methoxy-2-naphthyl)-1-propanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different metabolites. These interactions can influence various biological processes, including signal transduction and metabolic regulation.

相似化合物的比较

Similar Compounds

2-(6-Methoxy-2-naphthyl)propionic acid: This compound shares a similar naphthalene structure but has a carboxylic acid group instead of an alcohol group.

6-Methoxy-2-naphthaldehyde: This compound is an aldehyde derivative of the naphthalene ring with a methoxy group.

Uniqueness

l-2-(6-Methoxy-2-naphthyl)-1-propanol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. Its versatility makes it valuable for research and industrial applications.

生物活性

Naprolol, a derivative of naproxen, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits significant biological activity, particularly in the context of pain relief and inflammation reduction. This article explores the biological activity of naproxol, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Naprolol operates primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the conversion of arachidonic acid into prostaglandins—compounds that mediate inflammation and pain. By inhibiting COX-1 and COX-2, naprolol effectively reduces the levels of inflammatory mediators, thus alleviating pain and inflammation.

Key Findings:

- COX Inhibition : Naprolol significantly decreases prostaglandin E2 (PGE2) levels in experimental models, indicating strong COX inhibition .

- Cell Cycle Modulation : In cancer cell lines, naprolol has been shown to induce cell cycle arrest at the G0/G1 phase, leading to increased apoptosis .

Pharmacological Efficacy

Naprolol has demonstrated efficacy in various clinical settings, particularly for managing pain associated with conditions such as arthritis and post-operative recovery.

Clinical Studies:

- Postoperative Pain Relief : A meta-analysis revealed that naproxen sodium (a formulation related to naprolol) significantly improved pain relief compared to placebo. The relative risk (RR) for achieving at least 50% pain relief was reported at 4.2 .

- Cancer Pain Management : A retrospective study indicated that switching from loxoprofen to naproxen resulted in a significant reduction in numerical rating scale (NRS) scores for cancer-related pain .

Enhanced Potency of Modified Derivatives

Recent studies have explored modified versions of naproxen, such as NOSH-naproxen, which release nitric oxide (NO) and hydrogen sulfide (H2S). These derivatives exhibit enhanced potency compared to the parent compound.

Comparative Potency Data:

| Compound | IC50 (nM) in HT-29 Cells | Relative Potency (vs. Naproxen) |

|---|---|---|

| Naproxen | 2,350,000 - 2,775,000 | 1 |

| NOSH-Naproxen | 80 - 150 | 16,000 - 34,000 |

This data illustrates that NOSH-naproxen is significantly more potent than naproxen alone in inhibiting cell growth across various cancer cell lines .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound are well-documented in both preclinical and clinical studies. In animal models, it has been shown to reduce edema effectively.

Experimental Results:

- In a carrageenan-induced paw edema model, this compound demonstrated significant anti-inflammatory activity comparable to other NSAIDs .

Case Studies

Several case studies have highlighted the clinical effectiveness of naproxen derivatives:

- Cancer Pain Management : In a study involving patients with cancer pain, switching from loxoprofen to naproxen led to a significant decrease in pain scores (from 3.50 ± 1.62 to 1.15 ± 1.48) .

- Postoperative Pain : Patients receiving naproxen sodium reported higher rates of pain relief compared to those on placebo or other NSAIDs .

属性

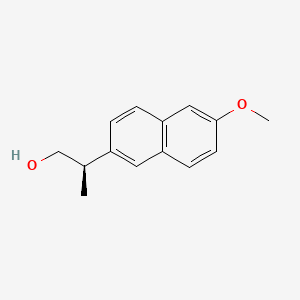

IUPAC Name |

(2R)-2-(6-methoxynaphthalen-2-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10,15H,9H2,1-2H3/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRANDSQVZFZDG-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC2=C(C=C1)C=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C1=CC2=C(C=C1)C=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。